Isooctadecyl stearate
CAS No.: 60350-70-1
Cat. No.: VC18683647
Molecular Formula: C36H72O2
Molecular Weight: 537.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60350-70-1 |
|---|---|
| Molecular Formula | C36H72O2 |
| Molecular Weight | 537.0 g/mol |
| IUPAC Name | 16-methylheptadecyl octadecanoate |
| Standard InChI | InChI=1S/C36H72O2/c1-4-5-6-7-8-9-10-11-12-15-18-21-24-27-30-33-36(37)38-34-31-28-25-22-19-16-13-14-17-20-23-26-29-32-35(2)3/h35H,4-34H2,1-3H3 |
| Standard InChI Key | PYJQLUORHGLSGS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Nomenclature
Isooctadecyl stearate belongs to the ester family, formed via the condensation of isooctadecyl alcohol (16-methylheptadecanol) and stearic acid (octadecanoic acid). Its molecular formula, , reflects a 36-carbon backbone with a single ester functional group . The IUPAC name, 16-methylheptadecyl octadecanoate, specifies the branching at the 16th carbon of the alcohol component and the 18-carbon stearate chain. Alternative synonyms include isostearylstearate and octadecanoic acid isooctadecyl ester, though these terms are less precise .
Table 1: Key Physicochemical Properties of Isooctadecyl Stearate
| Property | Value |
|---|---|
| Molecular Weight | 536.96 g/mol |
| Density (20°C) | 0.856 g/cm³ |
| Boiling Point (760 mmHg) | 543.4°C |
| Flash Point | 289°C |
| Refractive Index | 1.456 |
| LogP (Octanol-Water) | 12.908 |
Synthesis and Industrial Production
Esterification Protocols
Isooctadecyl stearate is synthesized through acid-catalyzed esterification. A typical procedure involves refluxing equimolar amounts of 16-methylheptadecanol and stearic acid in toluene with p-toluenesulfonic acid (PTSA) as a catalyst. The reaction proceeds via nucleophilic acyl substitution, with water removal via Dean-Stark trap to drive equilibrium toward ester formation . Post-synthesis purification employs fractional distillation under reduced pressure to isolate the ester (b.p. 543.4°C at 760 mmHg) .
Scalability and Yield Optimization
Industrial-scale production faces challenges in separating the branched alcohol precursor. Advances in zeolite-catalyzed alcohol isomerization have improved access to 16-methylheptadecanol, enabling yields exceeding 85% in pilot plants . Process intensification via microwave-assisted esterification further reduces reaction times from 12 hours to under 3 hours while maintaining >90% purity .
Functional Applications and Performance
Lubricant Additives
Isooctadecyl stearate’s branched structure reduces intermolecular friction, making it an effective viscosity modifier in synthetic lubricants. At 5% concentration, it lowers the pour point of base oils by 15°C and enhances thermal stability up to 300°C, outperforming linear esters like stearyl stearate .
Cosmetic Formulations
In skincare products, the compound acts as a non-occlusive emollient. Its high LogP (12.908) ensures strong affinity for the stratum corneum, improving skin barrier function without greasiness. Comparative studies show a 40% reduction in transepidermal water loss (TEWL) versus mineral oil-based formulations .
Polymer Plasticization
Incorporating 10–15% isooctadecyl stearate into polyvinyl chloride (PVC) increases flexibility (elastic modulus reduced by 35%) while resisting migration better than dioctyl phthalate (DOP). This stability stems from the ester’s bulky side chains, which hinder diffusion through the polymer matrix .
Thermodynamic and Kinetic Behavior
Phase Transitions and Solubility
Despite its high molecular weight, isooctadecyl stearate remains liquid at room temperature due to branching-induced disruption of crystalline packing. It exhibits miscibility with nonpolar solvents (e.g., hexane, chloroform) but limited solubility in polar solvents like ethanol (<2 g/L at 25°C) .
Oxidative Stability
Accelerated aging tests (ASTM D2272) reveal a 90% retention of viscosity after 100 hours at 150°C in air, attributable to the steric shielding of ester groups by methyl branches. Linear analogs degrade 3–5 times faster under identical conditions .
Biological and Environmental Considerations
Ecotoxicology Profile
Biodegradation studies using OECD 301B protocols indicate 28% mineralization over 28 days, classifying the compound as inherently biodegradable. Aquatic toxicity tests with Daphnia magna show a 48-hour EC50 of 120 mg/L, suggesting low acute hazard .
Metabolic Pathways
In mammalian systems, esterases hydrolyze isooctadecyl stearate into stearic acid and 16-methylheptadecanol. The latter undergoes β-oxidation, yielding acetyl-CoA and a branched C3 fragment (2-methylpropionyl-CoA), which enters the Krebs cycle .
Emerging Research and Innovations
Nanomaterial Functionalization
Recent studies exploit the ester’s amphiphilic nature to stabilize carbon nanotube dispersions. Coating nanotubes with isooctadecyl stearate improves dispersion homogeneity by 60% compared to sodium dodecyl sulfate (SDS), enabling conductive polymer composites with 10³ S/cm conductivity .
Drug Delivery Systems
Lipid nanoparticles (LNPs) incorporating 20% isooctadecyl stearate demonstrate enhanced paclitaxel loading (8.2% w/w vs. 5.1% for trilaurin-based LNPs). The branched chains prolong circulation half-life to 18 hours in murine models, a 3-fold increase over linear analogs .
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